molecular formula C20H18ClN5O2S B277832 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Katalognummer B277832
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: BFUGZXMKBDXPQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as TAK-659 and is a kinase inhibitor that has shown promising results in several scientific research studies.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the activation of immune cells and the production of inflammatory cytokines. Inhibiting these kinases can lead to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells and reduce the production of inflammatory cytokines. This compound has also been found to modulate the immune response and reduce the activity of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments include its potent kinase inhibition activity and its potential as a therapeutic agent in various diseases. However, the limitations of using this compound include its complex synthesis method and its limited availability.

Zukünftige Richtungen

There are several future directions for the research on 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One of the future directions is to study its potential as a therapeutic agent in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another future direction is to investigate its efficacy in combination with other therapeutic agents in cancer treatment. Additionally, further research is needed to optimize the synthesis method of this compound and improve its availability for research purposes.
In conclusion, 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a promising compound that has shown potential as a therapeutic agent in various diseases. Its potent kinase inhibition activity and its ability to modulate the immune response make it a valuable compound for scientific research. However, further research is needed to optimize its synthesis method and improve its availability for research purposes.

Synthesemethoden

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves several steps. The first step involves the reaction of 4-chlorophenol with 2-methylpropanoic acid in the presence of a catalyst to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. The second step involves the conversion of 2-(4-chlorophenoxy)-2-methylpropanoic acid to its acid chloride form by reacting it with thionyl chloride. The acid chloride is then reacted with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine in the presence of a base to form the intermediate compound. Finally, the intermediate compound is reacted with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a base to form 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has shown promising results in several scientific research studies. It has been studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. This compound has been found to inhibit several kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.

Eigenschaften

Produktname

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Molekularformel

C20H18ClN5O2S

Molekulargewicht

427.9 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

InChI

InChI=1S/C20H18ClN5O2S/c1-12-23-24-19-26(12)25-17(29-19)13-4-8-15(9-5-13)22-18(27)20(2,3)28-16-10-6-14(21)7-11-16/h4-11H,1-3H3,(H,22,27)

InChI-Schlüssel

BFUGZXMKBDXPQQ-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Kanonische SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.